1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Opioid receptor pharmacology Structure-activity relationship Analgesic drug discovery

1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₆H₁₇BrN₂O, MW 333.22 g/mol) is a synthetic tetrahydroindazol-4-one bearing a single ortho-bromine substituent on the N1-phenyl ring. It belongs to a class of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones originally disclosed as novel, non-morphinan opioid receptor agonists with a distinct chemical architecture.

Molecular Formula C16H17BrN2O
Molecular Weight 333.22 g/mol
Cat. No. B5595762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC16H17BrN2O
Molecular Weight333.22 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3Br
InChIInChI=1S/C16H17BrN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)17/h4-7H,8-9H2,1-3H3
InChIKeyQZKVNWJOPNSWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Core Scaffold Identity and Opioid Receptor Pharmacology


1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₆H₁₇BrN₂O, MW 333.22 g/mol) is a synthetic tetrahydroindazol-4-one bearing a single ortho-bromine substituent on the N1-phenyl ring . It belongs to a class of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones originally disclosed as novel, non-morphinan opioid receptor agonists with a distinct chemical architecture [1]. The core scaffold engages μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors, and its closely related 2,4-dibromo analog (compound 1 in Chao et al., 2017) has been extensively characterized for both in vitro binding and in vivo antinociceptive efficacy with a differentiated gastrointestinal safety profile relative to morphine [2]. The mono-ortho-bromo substitution pattern distinguishes this compound from the para-bromo positional isomer and the parent unsubstituted phenyl analog, each of which is predicted to exhibit distinct pharmacodynamic and physicochemical behavior .

Why 1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Replaced by the 4-Bromo or 2,4-Dibromo Isomer


Within the 1-phenyl-tetrahydroindazol-4-one series, the position and number of bromine substituents on the N1-phenyl ring are not interchangeable parameters. The electronic (Hammett σ) and steric environment at the ortho position differs fundamentally from that at the para position, influencing both the conformational preference of the phenyl ring relative to the indazolone core and the compound's interaction with opioid receptor binding pockets [1]. The 2,4-dibromo analog (Anesthesiology 2017) achieves potent MOR binding (Kᵢ = 15 ± 2 nM) and a distinctive in vivo profile, but the contribution of each individual bromine atom to affinity and selectivity cannot be deconvoluted without testing the mono-bromo intermediates [2]. The 4-bromo positional isomer (CAS not publicly assigned; EVT-4108473) remains pharmacologically uncharacterized . For a researcher requiring a defined mono-ortho-bromo substitution pattern—whether for systematic SAR exploration, as a synthetic intermediate for further derivatization via the ortho-bromine handle, or to test the hypothesis that a single ortho-bromine modulates opioid receptor bias differently than the di-halogenated congener—no other commercially cataloged analog satisfies these criteria .

Quantitative Differentiation Evidence: 1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one vs. Closest Analogs


Opioid Receptor Binding Affinity: 2,4-Dibromo Analog Establishes Class Potency Ceiling; Mono-2-Bromo Represents Intermediate Substitution

The 2,4-dibromo analog (compound 1) binds human μ-opioid receptor (MOR) with Kᵢ = 15 ± 2 nM, δ-opioid receptor (DOR) with Kᵢ = 82 ± 7 nM, and κ-opioid receptor (KOR) with Kᵢ = 76 ± 9 nM in radioligand displacement assays using [³H]diprenorphine on HEK293 membranes [1]. The parent unsubstituted 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (compound 19) displayed an adenylyl cyclase inhibition IC₅₀ of 0.73 μM at MOR and 0.41 μM at KOR, substantially weaker than the dibromo analog's functional cAMP potency (MOR IC₅₀ = 24 ± 6 nM) [2]. The 2-bromo mono-substituted compound sits structurally between these two characterized extremes. No direct binding data for the 2-bromo compound or the 4-bromo isomer have been published. This Evidence Item is tagged as Class-level inference.

Opioid receptor pharmacology Structure-activity relationship Analgesic drug discovery

In Vivo Gastrointestinal Safety Margin: 2,4-Dibromo Analog Demonstrates 48% Less GI Transit Inhibition vs. Morphine at Equi-Antinociceptive Doses

In the charcoal meal gastrointestinal transit test in C57BL/6 mice, the 2,4-dibromo analog of the target compound produced significantly less inhibition of GI propulsion than morphine at equi-antinociceptive doses: morphine reduced transit to 82 ± 5% of baseline, whereas compound 1 (the 2,4-dibromo analog) reduced transit to only 42 ± 5% [1]. Concurrently, in the tail-clip test of mechanical pain hypersensitivity, compound 1 produced superior antinociception (latency to response: 19 ± 1 s) compared with morphine (10 ± 3 s). In a cancer-induced pain model (von Frey hair test), compound 1 also outperformed morphine (withdrawal threshold: 0.3 ± 0.1 g vs. 0.1 ± 0.1 g for morphine) [1]. The 2-bromo mono-substituted compound has not been evaluated in these in vivo models. This Evidence Item is tagged as Class-level inference.

Opioid-induced constipation Gastrointestinal transit Therapeutic index

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish Ortho-Bromo from Para-Bromo and 2,4-Dibromo Congeners

The three brominated positional isomers—2-bromo (ortho), 4-bromo (para), and 2,4-dibromo—share the identical molecular formula C₁₆H₁₇BrN₂O (MW 333.22 g/mol) but differ in computed physicochemical descriptors relevant to membrane permeability and target engagement . The ortho-bromine substitution creates a unique steric environment (Taft Eₛ parameter) and alters the torsional angle between the N1-phenyl ring and the indazolone plane relative to the para-substituted isomer. Published computed properties for the 2,4-dibromo analog are available from the Chao et al. (2017) study; the mono-2-bromo compound is predicted to exhibit intermediate lipophilicity (cLogP) and hydrogen-bonding capacity between the parent unsubstituted compound and the di-bromo derivative [1]. No experimental logP or pKₐ data for the 2-bromo compound have been published. This Evidence Item is tagged as Supporting evidence.

Physicochemical profiling Drug-likeness Computational chemistry

Synthetic Utility: Ortho-Bromine as a Cross-Coupling Handle Enables Derivatization Inaccessible from 4-Bromo or Parent Scaffolds

The ortho-bromine substituent on the N1-phenyl ring of the target compound provides a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that generate C–C or C–N bonds at the ortho position. This is complementary to the reactivity of the 4-bromo isomer, which directs functionalization to the para position, and distinct from the 2,4-dibromo analog, where chemoselective mono-functionalization requires careful optimization of stoichiometry and may yield mixtures [1]. The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core can be synthesized in 1–2 steps with moderate to high yield, and the brominated phenylhydrazine precursors are commercially available [2]. Efficient Pd-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives to form 3-substituted indazoles has been demonstrated with good functional group compatibility [3]. This Evidence Item is tagged as Supporting evidence.

Palladium-catalyzed cross-coupling Synthetic intermediate Medicinal chemistry diversification

β-Arrestin-2 Recruitment: 2,4-Dibromo Analog Functions as Full Agonist at MOR; Mono-2-Bromo May Exhibit Distinct Bias Profile

The 2,4-dibromo analog (compound 1) acts as a full agonist of β-arrestin-2 recruitment at MOR with an EC₅₀ of 1.1 ± 0.3 μM and at DOR with an EC₅₀ of 9.7 ± 1.9 μM [1]. In contrast, the parent 1-phenyl compound 19 showed a MOR-preferring profile in adenylyl cyclase assays (MOR IC₅₀ = 0.73 μM, KOR IC₅₀ = 0.41 μM) with no reported β-arrestin data [2]. The G-protein versus β-arrestin signaling bias is a critical determinant of the therapeutic window for opioid analgesics; compounds that favor G-protein signaling over β-arrestin-2 recruitment are hypothesized to retain analgesia with reduced respiratory depression and constipation [1]. Whether the mono-2-bromo substitution pattern shifts the bias factor relative to the 2,4-dibromo analog is an open and experimentally addressable question. This Evidence Item is tagged as Class-level inference.

Biased agonism β-arrestin signaling Opioid receptor functional selectivity

Tautomeric Ground-State Stability: Computational Data for the Core 3,6,6-Trimethyl Scaffold Inform Protonation-State-Dependent Receptor Interactions

DFT calculations (B3LYP/6-31G**) on the core 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold (compound 4 in Medina et al., 2006) established that the 2H-tautomer is the most stable ground-state form, with the 1H-tautomer lying 2.43 kcal/mol higher in energy and the OH (enol) form being energetically unfavorable by approximately 60 kcal/mol [1]. The 1-phenyl substitution present in the target compound locks the tautomeric equilibrium in the 2H-form, as N1-alkylation/arylation precludes the 1H-tautomer. This tautomeric constraint is identical across the 2-bromo, 4-bromo, 2,4-dibromo, and parent analogs; however, the electron-withdrawing effect of the ortho-bromine may subtly modulate the electron density at the carbonyl oxygen (position 4), which serves as a hydrogen-bond acceptor in receptor interactions. This Evidence Item is tagged as Supporting evidence.

Tautomerism Computational chemistry Molecular recognition

Optimal Use Cases for 1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Based on Current Evidence


Systematic Opioid Receptor SAR: Deconvoluting the Contribution of Ortho-Bromine to MOR Affinity and Bias

Investigators expanding the SAR around the 1-phenyl-tetrahydroindazol-4-one opioid pharmacophore (Cheng et al., 2014; Chao et al., 2017) require the mono-2-bromo compound as a critical missing node in the halogen-substitution matrix. The published data set includes the parent (unsubstituted), 2,4-dibromo, and select alkyl/alkoxy variants, but lacks the mono-ortho-bromo compound needed to isolate the contribution of the C2-bromine to binding affinity, functional potency (cAMP inhibition), and β-arrestin-2 recruitment bias [1][2]. Testing this compound in radioligand binding and functional assays alongside the 4-bromo isomer and the 2,4-dibromo analog would complete the positional halogen SAR and inform the design of next-generation biased agonists.

Late-Stage Diversification via Ortho-Bromine Cross-Coupling for Focused Library Synthesis

Medicinal chemistry teams seeking to explore diverse substituents at the ortho position of the N1-phenyl ring can use the 2-bromo compound as a universal intermediate for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This approach avoids the chemoselectivity problems associated with the 2,4-dibromo analog (where two competing reactive sites require protecting group strategies or produce statistical mixtures) and provides access to ortho-substituted analogs that are inaccessible from the 4-bromo isomer [3]. The core scaffold synthesis proceeds in 1–2 steps with moderate to high yields, making this a practical entry point for parallel library production [1].

In Vitro Probe for Halogen Bonding in Opioid Receptor-Ligand Co-Crystal Structures

The ortho-bromine atom can participate in halogen bonding (C–Br···O=C or C–Br···π interactions) within the orthosteric binding pocket of opioid receptors. Co-crystallization or cryo-EM studies comparing the 2-bromo, 4-bromo, and 2,4-dibromo analogs bound to MOR would reveal whether the ortho-bromine engages in a specific halogen bond that contributes to the scaffold's distinctive signaling profile (G-protein bias with reduced GI dysfunction) [2]. The mono-2-bromo compound is the minimal pharmacophoric unit required to test this hypothesis.

Analytical Reference Standard for Method Development and Quality Control of Brominated Indazolone Libraries

For analytical chemistry groups supporting medicinal chemistry programs on tetrahydroindazol-4-ones, the 2-bromo compound serves as a well-defined reference standard with a unique InChI Key, canonical SMILES, and HPLC retention time distinct from the 4-bromo and 2,4-dibromo analogs . Its use as a system suitability standard ensures chromatographic resolution of positional isomers—a critical quality control step when the synthetic route may generate regioisomeric mixtures.

Quote Request

Request a Quote for 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.